4-(3,4,5-Trifluorophenyl)aniline
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Overview
Description
4-(3,4,5-Trifluorophenyl)aniline is an organic compound with the molecular formula C12H8F3N. It is a derivative of aniline, where the phenyl ring is substituted with three fluorine atoms at the 3, 4, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3,4,5-Trifluorophenyl)aniline can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative of the trifluorophenyl group and an aniline derivative. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like acetonitrile .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trifluorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-(3,4,5-Trifluorophenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trifluorophenyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluoroaniline: Similar structure but lacks the additional phenyl ring.
4-Fluoroaniline: Contains only one fluorine atom, leading to different chemical properties.
2-(3,4,5-Trifluorophenyl)aniline: Another positional isomer with different substitution patterns.
Uniqueness
4-(3,4,5-Trifluorophenyl)aniline is unique due to the specific arrangement of fluorine atoms and the additional phenyl ring, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring high chemical stability and specific reactivity .
Properties
IUPAC Name |
4-(3,4,5-trifluorophenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-10-5-8(6-11(14)12(10)15)7-1-3-9(16)4-2-7/h1-6H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNNBNMOQZOTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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